N-[(E)-1-(3-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Overview
Description
N-[(E)-1-(3-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that features a furan ring, a morpholine ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the Enone Intermediate: The initial step involves the formation of an enone intermediate through a Claisen-Schmidt condensation reaction between 3-bromobenzaldehyde and acetone in the presence of a base such as sodium hydroxide.
Morpholine Addition: The enone intermediate is then reacted with morpholine under acidic conditions to form the morpholinyl enone.
Furan-2-carboxamide Formation: The final step involves the reaction of the morpholinyl enone with furan-2-carboxylic acid chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(E)-1-(3-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(3-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide
- N-[(E)-1-(3-fluorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Uniqueness
N-[(E)-1-(3-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro and fluoro analogs.
Properties
IUPAC Name |
N-[(E)-1-(3-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4/c19-14-4-1-3-13(11-14)12-15(18(23)21-6-9-24-10-7-21)20-17(22)16-5-2-8-25-16/h1-5,8,11-12H,6-7,9-10H2,(H,20,22)/b15-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEIWPBDVSZJLS-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC(=CC=C2)Br)/NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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